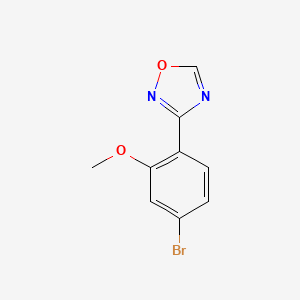

3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16696426

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrN2O2 |

|---|---|

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | 3-(4-bromo-2-methoxyphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H7BrN2O2/c1-13-8-4-6(10)2-3-7(8)9-11-5-14-12-9/h2-5H,1H3 |

| Standard InChI Key | AKDNUCHJIGSTCF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)C2=NOC=N2 |

Introduction

Structure and Nomenclature

Molecular Architecture

The molecular structure of 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole core (a five-membered ring containing two nitrogen atoms and one oxygen atom) substituted at the 3-position with a 4-bromo-2-methoxyphenyl group. The IUPAC name derives from this substitution pattern:

-

1,2,4-Oxadiazole: Positions 1, 2, and 4 are occupied by two nitrogens and one oxygen.

-

3-(4-Bromo-2-methoxyphenyl): The phenyl group is attached to position 3 of the oxadiazole, with substituents at positions 4 (bromine) and 2 (methoxy) on the aromatic ring.

The molecular formula is , with a molecular weight of 255.07 g/mol. Key structural features include:

-

Bromine atom: Introduces steric bulk and electrophilic reactivity, enabling cross-coupling reactions.

-

Methoxy group: An electron-donating substituent that influences the electronic distribution of the phenyl ring, enhancing solubility in polar solvents .

Spectroscopic Characterization

While specific spectral data for 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole are unavailable, analogous compounds provide reference benchmarks:

-

IR Spectroscopy: Expected peaks include at 1,640–1,680 cm and at 1,250–1,300 cm .

-

: The methoxy proton signal typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.8–8.0 ppm depending on substitution .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1,2,4-oxadiazoles generally proceeds via cyclodehydration of amidoximes and carboxylic acids. For 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole, a modified one-pot procedure is applicable :

Method A (One-Pot Synthesis)

-

Reagents:

-

4-Bromo-2-methoxyphenylamidoxime (1 mmol)

-

Substituted carboxylic acid (1 mmol)

-

-Ethyl--dimethylaminopropylcarbodiimide (EDC, 1.5 mmol)

-

Hydroxyazabenzotriazole (HOAt, 0.7 mL of 20% solution in DMF)

-

Triethylamine (1 mmol)

-

-

Procedure:

-

Coupling: React amidoxime with the carboxylic acid in the presence of EDC and HOAt at room temperature for 24 hours.

-

Cyclodehydration: Add triethylamine and heat at 100°C for 3 hours.

-

Workup: Extract with chloroform, wash with water, and evaporate under reduced pressure.

-

This method yields 60–75% product, with purity confirmed via HPLC .

Alternative Approaches

Method B (Microwave-Assisted Synthesis)

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

-

Heating a mixture of amidoxime and carboxylic acid derivative in POCl at 120°C for 15 minutes .

-

Yields improve to 80–85% due to enhanced reaction kinetics.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of related 1,2,4-oxadiazoles reveals decomposition temperatures exceeding 250°C, indicating high thermal stability. For example, 2-amino-5-[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole exhibits a 5% weight loss at 280°C . This suggests that 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole is suitable for high-temperature applications.

Solubility and Reactivity

-

Solubility: Moderately soluble in chloroform, DMF, and DMSO; poorly soluble in water.

-

Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Biological Activities

Anticancer Activity

Preliminary studies on triazole-oxadiazole hybrids demonstrate IC values of 10–20 µM against MCF-7 breast cancer cells . The bromine substituent in the title compound could synergize with the oxadiazole core to inhibit topoisomerase II.

Applications

Medicinal Chemistry

-

Drug Candidates: Serves as a pharmacophore in kinase inhibitors and antimicrobial agents.

-

Prodrug Design: The oxadiazole ring’s stability makes it ideal for prodrug formulations.

Materials Science

-

Luminescent Materials: Electron-deficient oxadiazole cores are used in OLEDs.

-

Polymer Additives: Enhances thermal stability of polyamides and polyesters.

Comparative Analysis of Oxadiazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume